1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes a hydroxy group, methoxy groups, and a phenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification and isolation of the final product ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-hydroxyphenoxy)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-ethoxyphenoxy)ethan-1-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22317-35-7 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C16H16O5/c1-19-14-5-3-4-6-15(14)21-10-13(18)11-7-8-12(17)16(9-11)20-2/h3-9,17H,10H2,1-2H3 |
InChI Key |
PXLXMWIORONBIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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